molecular formula C10H7FN2S B1531725 6-(3-Fluorophenyl)pyridazine-3-thiol CAS No. 1695256-82-6

6-(3-Fluorophenyl)pyridazine-3-thiol

Cat. No. B1531725
M. Wt: 206.24 g/mol
InChI Key: QQAZXOPHURWLSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Chemical Reactions Analysis

Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities . A new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine scaffolds as well as the thioglycoside derivatives were designed .

Scientific Research Applications

Synthesis and Antimicrobial Activity

6-(3-Fluorophenyl)pyridazine-3-thiol and its derivatives have been explored for their potential in synthesizing new compounds with antimicrobial properties. The synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide, involving reactions with various aldehydes and amines, demonstrated that these compounds exhibit good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).

Anti-Cancer Activity

Novel fluoro-substituted compounds, including derivatives of 6-(3-Fluorophenyl)pyridazine-3-thiol, have shown promising anti-lung cancer activity. The synthesis of these compounds and their evaluation against human cancer cell lines revealed their potential as low-concentration anticancer agents compared to traditional drugs like 5-fluorodeoxyuridine, indicating a significant path towards the development of new therapeutic agents for cancer treatment (Hammam et al., 2005).

Herbicidal Activities

Research into the herbicidal activities of 6-(3-Fluorophenyl)pyridazine-3-thiol derivatives has demonstrated their efficacy in agricultural applications. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and showed significant bleaching and herbicidal activities against dicotyledonous plants, comparable or superior to commercial herbicides, indicating their potential for use in developing more effective and safer agrochemicals (Xu et al., 2008).

Corrosion Inhibition

The corrosion inhibition capabilities of pyridazine derivatives, including 6-(3-Fluorophenyl)pyridazine-3-thiol, have been studied, revealing their effectiveness in protecting mild steel against corrosion in acidic environments. Such studies are crucial for industries where metal durability and longevity are of paramount importance, providing insights into the development of more effective corrosion inhibitors (Khadiri et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation .

Future Directions

Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications in medicinal chemistry and optoelectronics . This suggests that ‘6-(3-Fluorophenyl)pyridazine-3-thiol’ and similar compounds could have promising future applications in these fields.

properties

IUPAC Name

3-(3-fluorophenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2S/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAZXOPHURWLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)pyridazine-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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